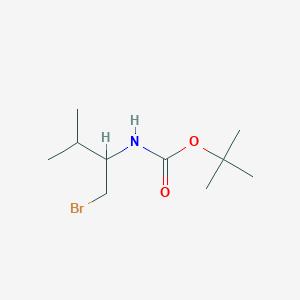

tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate

CAS No.: 317385-11-8

Cat. No.: VC4451309

Molecular Formula: C10H20BrNO2

Molecular Weight: 266.179

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 317385-11-8 |

|---|---|

| Molecular Formula | C10H20BrNO2 |

| Molecular Weight | 266.179 |

| IUPAC Name | tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate |

| Standard InChI | InChI=1S/C10H20BrNO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |

| Standard InChI Key | MGTUVIJGSSSBTN-UHFFFAOYSA-N |

| SMILES | CC(C)C(CBr)NC(=O)OC(C)(C)C |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate, reflects its branched structure. The molecular formula is C₁₀H₁₉BrNO₂, with a molecular weight of 265.17 g/mol (calculated from atomic masses). The tert-butyl group ((CH₃)₃C-) provides steric bulk and enhances lipophilicity, while the bromine atom at the 1-position introduces reactivity for nucleophilic substitution or elimination reactions .

Key Structural Features:

-

Branched aliphatic chain: The 3-methylbutan-2-yl backbone contributes to conformational flexibility.

-

Bromine substituent: Positioned at the 1-carbon, this halogen acts as a leaving group in substitution reactions.

-

Carbamate functional group: The tert-butyl carbamate (-OC(=O)NHR) protects the amine moiety, which can be deprotected under acidic conditions .

A hypothetical 3D structure would show the bromine atom and tert-butyl group occupying opposite ends of the molecule, minimizing steric clashes.

Synthesis and Preparation

The synthesis of tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate typically involves a multi-step process:

Step 1: Amine Protection

The precursor 3-methylbutan-2-amine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine. This step forms the tert-butyl carbamate-protected amine:

This intermediate, analogous to the compound described in PubChem (CID: 18694089), is isolated via extraction and purified by column chromatography .

Step 2: Bromination

The protected amine undergoes bromination at the 1-position using phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) in a solvent like dichloromethane (DCM):

Reaction conditions (e.g., temperature, stoichiometry) are optimized to minimize side reactions such as elimination .

Table 1: Synthetic Conditions and Yields

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | tert-Butyl chloroformate | DCM | 0–5°C | 85–90 |

| 2 | PBr₃ | DCM | 25°C | 70–75 |

Physical and Chemical Properties

Spectroscopic Characterization

-

¹H NMR (CDCl₃):

-

δ 1.44 (s, 9H, tert-butyl)

-

δ 3.95 (m, 1H, NCH)

-

δ 1.85 (m, 2H, CH₂Br)

-

δ 0.92 (d, 6H, CH(CH₃)₂)

-

-

IR (cm⁻¹):

-

1705 (C=O stretch)

-

1520 (N–H bend)

-

560 (C–Br stretch)

-

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom undergoes Sₙ2 reactions with nucleophiles (e.g., amines, alkoxides):

For example, reaction with sodium azide (NaN₃) yields the corresponding azide derivative, a precursor for click chemistry .

Elimination Reactions

Under basic conditions (e.g., KOH/EtOH), the compound eliminates HBr to form an alkene:

Deprotection of Carbamate

Treatment with trifluoroacetic acid (TFA) removes the tert-butyl group, regenerating the free amine:

Applications in Drug Discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume